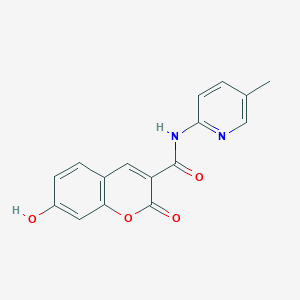

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Cyclocondensation and Semi-empirical Calculations : Efficient synthesis involving Claisen condensation and reaction with various compounds, leading to the creation of derivatives like 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile. These compounds have been structurally analyzed and their antimicrobial activities studied (El-Shaaer, 2012).

Formation of Metal Complexes : Synthesis of novel organic ligands and their copper(II), cobalt(II), and nickel(II) complexes. These have been structurally characterized, and their electrochemical properties explored through cyclic voltammetry technique (Myannik et al., 2018).

Synthesis of Thiazolidin-4-ones : Reacting the compound with different aromatic aldehydes and 2-mercapto-acetic acid to create a series of compounds, which are intended for antibacterial screening (Čačić et al., 2009).

Probe for Hydroxyl Radicals Detection : Synthesis of a novel DNA-binding, coumarin-based, fluorescent hydroxylradical (•OH) indicator for assessing quantum efficiency and binding to DNA. This application is particularly relevant in radiation biology (Singh et al., 2008).

Biological and Medicinal Applications

Antimicrobial Activity : Synthesis of derivatives showing potential antimicrobial properties. This application is particularly significant for creating new antibacterial and antifungal agents (Čačić et al., 2006), (Mahesh et al., 2022).

Potential Anticancer Agents : Evaluation of compounds for their inhibitory activity against human carbonic anhydrase isoforms, with implications in anticancer therapy (Thacker et al., 2019).

Antineoplastic Activities : Synthesis of derivatives evaluated for their antineoplastic activities, highlighting the potential of these compounds in cancer treatment research (Gašparová et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-2-5-14(17-8-9)18-15(20)12-6-10-3-4-11(19)7-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJYRXOCOOFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)